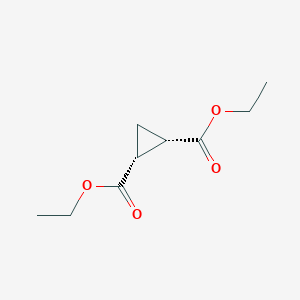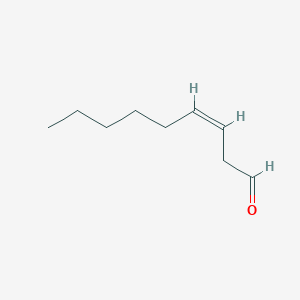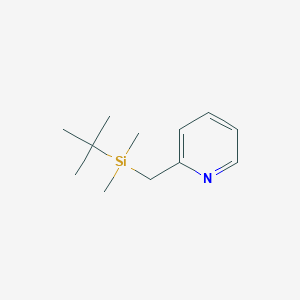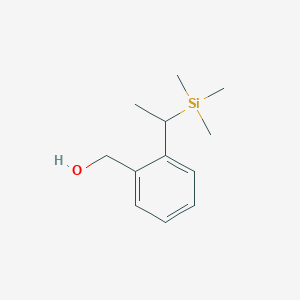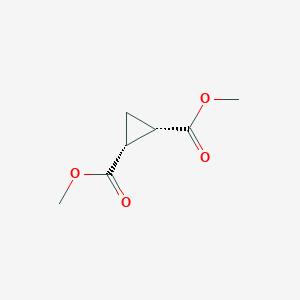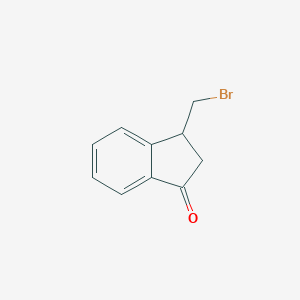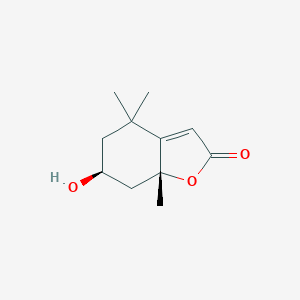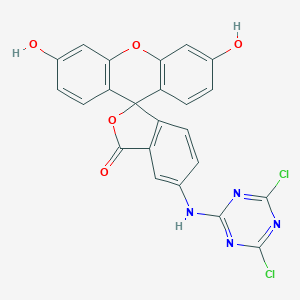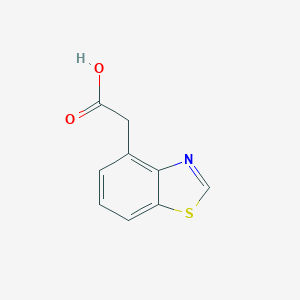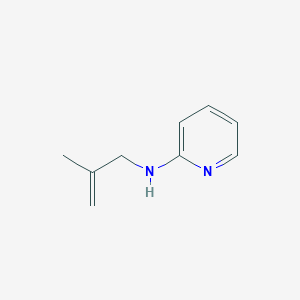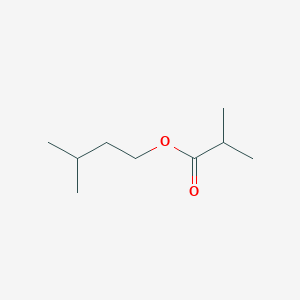![molecular formula C₂₀H₃₄O₂ B149045 [4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate CAS No. 1438-66-0](/img/structure/B149045.png)
[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate
Vue d'ensemble
Description
[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate is a natural product found in Larix gmelinii and Larix gmelinii var. gmelinii with data available.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Methods : A study by Cannon et al. (1975) detailed the synthesis of similar naphthalene derivatives through the condensation of citral with naphthalene diols, leading to the formation of compounds like 7,7a,8,9,11,11a-hexahydro-7,7,10-trimethyl-1,10-epoxy-10H-benz[de]anthracen-6-ol. This process could potentially be applicable to the synthesis of the specified compound (Cannon, J., McDonald, I., Sierakowski, A., White, A., & Willis, A., 1975).
Crystal Structure Determination : The same study also described the crystal structure of these compounds, which were found to be monoclinic, providing insights into their molecular configuration (Cannon et al., 1975).
Potential Therapeutic Applications
Anticancer Activity : A paper by Yang et al. (2019) investigated the anticancer properties of dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene derivatives, indicating a potential area of therapeutic application for similar compounds. These compounds showed un-toxic effects on certain cell lines and induced cancer cell apoptosis through autophagy regulation (Yang, M. D., Shen, X., Hu, Y. S., Chen, Y., & Liu, X., 2019).
Enzymatic Synthesis and Resolution : Kinoshita et al. (2008) described the chemoenzymatic synthesis of related compounds, demonstrating the potential for enzymatic methods in the synthesis of complex organic compounds, which could be applied to the target compound (Kinoshita, M., Miyake, T., Arima, Y., Oguma, M., & Akita, H., 2008).
DNA Interaction and Docking Studies : Kurt et al. (2020) investigated the DNA binding properties of certain naphthalene derivatives, indicating the potential for such compounds to interact with genetic material, which could be relevant for the target compound in biomedical research (Kurt, B., Temel, H., Atlan, M., & Kaya, S., 2020).
Chemical Properties and Applications
Skeletal Rearrangements in Synthesis : Cambie et al. (1998) discussed skeletal rearrangements in aromatic diterpenoids, a process that could be applicable in manipulating the structure of the specified compound for various applications (Cambie, R. C., Liu, C. C., Rickard, C., & Rutledge, P., 1998).
Theoretical Chemical Activity Studies : Gültekin et al. (2020) conducted theoretical studies on the chemical activities of similar compounds, providing insights into their molecular and chemical properties, which are essential for understanding the behavior of the target compound (Gültekin, Z., Demircioğlu, Z., Frey, W., & Büyükgüngör, O., 2020).
Synthesis of Derivatives : Jing (2010) reported on the synthesis of novel naphthalene derivatives, which could provide a foundation for creating diverse compounds from the base structure of [4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate (Yang Jing, 2010).
Propriétés
IUPAC Name |
[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-9-23(7,28-18(4)26)14-11-19-16(2)15-20(27-17(3)25)21-22(5,6)12-10-13-24(19,21)8/h9,19-21H,1-2,10-15H2,3-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEOXVWJRPHLSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=C)C(C2(C1C(CCC2)(C)C)C)CCC(C)(C=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404911 | |
| Record name | LARIXOL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate | |
CAS RN |
1438-66-0 | |
| Record name | LARIXOL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





